molecular formula C18H12Cl2N2O3 B7742737 (E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate

(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate

Cat. No. B7742737
M. Wt: 375.2 g/mol
InChI Key: LOGXHKVCDOYHJT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate is a useful research compound. Its molecular formula is C18H12Cl2N2O3 and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : This compound was used in the synthesis of pyrimidine derivatives, which are important in the field of medicinal chemistry due to their wide range of biological activities (Kohra, Tominaga, & Hosomi, 1988).

  • Double Rearrangement Reactions : It was involved in double rearrangement reactions to produce oxazin and diazin derivatives, which have potential applications in pharmaceutical and organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).

  • Radical Addition for Acyl Unit Introduction : This compound was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (Bagal, de Greef, & Zard, 2006).

  • Herbicidal Activity : Its derivatives have been synthesized and evaluated as herbicidal inhibitors of PSII electron transport, showing good herbicidal activities (Wang, Li, Li, & Huang, 2004).

  • Antioxidant and Anti-Inflammatory Activities : Ethyl derivatives of this compound were synthesized and evaluated for antioxidant and anti-inflammatory activities, showing promising results (Madhavi & Sreeramya, 2017).

  • Photostability Improvement in Pesticides : Novel acrylate-type polymeric nanoparticles incorporating this compound were synthesized to improve the photostability of emamectin benzoate, a pesticide (Shang, Shi, Zhang, Zheng, & Shi, 2013).

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c1-25-18(24)14-4-2-3-5-16(14)22-17(23)12(10-21)8-11-6-7-13(19)9-15(11)20/h2-9H,1H3,(H,22,23)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGXHKVCDOYHJT-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
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(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
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(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
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(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
Reactant of Route 5
(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate
Reactant of Route 6
(E)-methyl 2-(2-cyano-3-(2,4-dichlorophenyl)acrylamido)benzoate

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